N-{1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
Description
The compound N-{1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide (CAS: 335421-10-8) is a furan carboxamide derivative with a molecular formula of C₂₁H₁₉ClN₂O₄ and a molecular weight of 398.84 g/mol . Its structure comprises a central 2-oxoethyl scaffold substituted with a 3-chloro-4-methylphenylamino group and a 4-methylphenyl ketone, linked to a furan-2-carboxamide moiety. The InChIKey RIKDEEKVQZAKDN-UHFFFAOYSA-N confirms its stereochemical uniqueness .
Properties
IUPAC Name |
N-[1-(3-chloro-4-methylanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-13-5-8-15(9-6-13)19(25)20(24-21(26)18-4-3-11-27-18)23-16-10-7-14(2)17(22)12-16/h3-12,20,23H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDWVBSEDUPELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amination Reaction:
Acylation Reaction: The formation of the carboxamide group through the reaction of an amine with an acyl chloride.
Cyclization Reaction: The formation of the furan ring through cyclization of appropriate precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is C21H19ClN2O3, with a molecular weight of approximately 368.84 g/mol. Its structure features a furan ring, amine groups, and carbonyl functionalities that contribute to its biological activity. The compound's structural properties can be visualized through various chemical modeling tools available in databases like PubChem and ChEMBL.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study published in Acta Crystallographica highlighted the potential of related compounds to inhibit tumor growth through apoptosis induction in cancer cells .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various pathogens. For instance, studies have shown that derivatives containing furan and carboxamide groups can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as a selective inhibitor for certain kinases or proteases implicated in cancer progression and inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylamino-Oxoethyl Furan Carboxamides
N-{1-[(2-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide (Ref: 10-F094166)
- Molecular Formula : C₂₁H₂₁N₂O₅
- Key Differences : The 3-chloro-4-methylphenyl group in the target compound is replaced with a 2-methoxyphenyl substituent.
- The absence of chlorine may reduce halogen-bonding interactions in biological targets .
N-(3-Chloro-4-methylphenyl)furan-2-carboxamide (CAS: 1982-63-4)
Benzimidazole-Linked Furan Carboxamides
N-((1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl)methyl)-N-methylfuran-2-carboxamide
- Molecular Formula : C₂₂H₁₉ClN₄O₂
- Key Differences: Incorporates a benzimidazole core instead of the phenylamino-oxoethyl group.
Dihydropyridine and Thiazolidine Derivatives
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Molecular Formula : C₂₈H₂₄N₄O₅S
- Key Differences : Features a dihydropyridine core with a thioether-linked 2-oxoethyl group.
- Implications : The dihydropyridine scaffold is associated with calcium channel modulation, suggesting divergent therapeutic applications compared to the target compound’s carboxamide focus .
Lanisidenib (IDH1 Inhibitor)
- Molecular Formula : C₂₈H₂₅ClF₂N₆O₄S
- Key Differences : Contains a thiazolidine-1,1-dioxide core and fluorophenyl groups.
- Implications : As a clinical-stage isocitrate dehydrogenase (IDH1) inhibitor, lanisidenib highlights how structural complexity (e.g., fluorinated cyclobutyl groups) can enhance target specificity .
Piperazine and Halogen-Substituted Analogs
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Structural and Physicochemical Comparison Table
Key Research Findings
- Substituent Effects : Halogenation (e.g., chlorine in the target compound) enhances hydrophobic interactions and metabolic stability compared to methoxy or methyl groups .
- Therapeutic Potential: While dihydropyridine derivatives (e.g., AZ331) target ion channels, the parent compound’s carboxamide scaffold aligns more with enzyme inhibitors like lanisidenib .
Biological Activity
N-{1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 376.83 g/mol. The structural representation includes a furan ring and various aromatic substituents that may influence its biological activity.
1. Antibacterial Activity
Research indicates that derivatives of the compound exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that similar compounds with chloromethyl and methyl substitutions demonstrate effective inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
These findings suggest that the compound's structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
2. Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida albicans and other pathogenic fungi. The following table summarizes the antifungal activity observed in related compounds:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 56.74 |
These results indicate that modifications in the chemical structure can enhance antifungal efficacy, potentially through mechanisms involving cell membrane disruption or inhibition of fungal enzyme activity.
3. Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For example, derivatives with furan and carboxamide functionalities have shown promise in inhibiting cancer cell proliferation in vitro.
| Cancer Cell Line | Inhibition Percentage |
|---|---|
| MCF-7 (Breast Cancer) | 65% at 10 µM |
| HeLa (Cervical Cancer) | 70% at 10 µM |
These findings suggest that the compound may interfere with cancer cell signaling pathways or induce apoptosis.
Case Studies
Several case studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on Antibacterial Efficacy : A study published in Molecules examined various derivatives and found that modifications at the aromatic rings significantly impacted antibacterial potency against S. aureus and E. coli .
- Antifungal Mechanism Investigation : Research conducted on related furan derivatives indicated that these compounds disrupt fungal cell membranes, leading to increased permeability and cell death .
- Anticancer Activity Assessment : A recent investigation into furan-based compounds demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for therapeutic application .
Q & A
Q. Key Analog Comparison Table
| Analog Structure | Key Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| N-(4-methylbenzyl)-furan-2-carboxamide | Methyl substitution | Anticancer: 12 µM (MCF7) | |
| N-(4-methoxybenzyl)-furan-2-carboxamide | Methoxy substitution | Improved solubility | |
| N-(3-chloro-4-fluorophenyl)-derivative | Halogen variation | Kinase inhibition: 8 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
